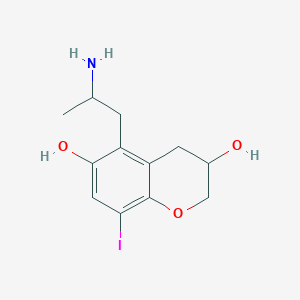![molecular formula C10H14N4O2 B15159999 2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused with a pyrazine ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one can be achieved through various synthetic routes. . The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares structural similarities and is used in similar applications.
Uniqueness
2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one stands out due to its unique combination of a cyclopropyl group and a triazolopyrazine core. This structural feature enhances its stability and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H14N4O2 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(2-cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C10H14N4O2/c15-8(7-1-2-7)6-14-10(16)13-4-3-11-5-9(13)12-14/h7,11H,1-6H2 |
Clave InChI |
LZBJUZXNOIQSIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)CN2C(=O)N3CCNCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


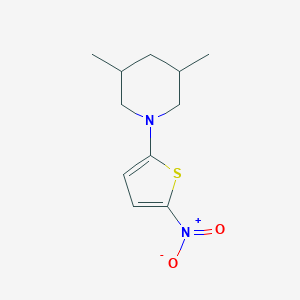
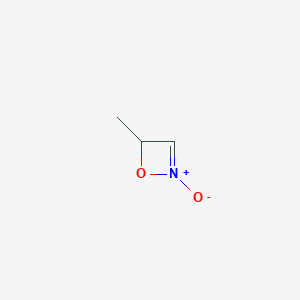
![Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B15159930.png)
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
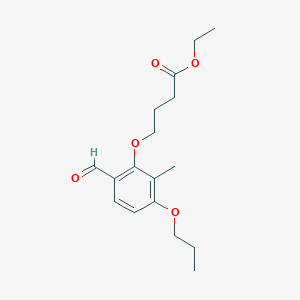
![4-[3-(3-Hydroxybutoxy)prop-1-EN-1-YL]-2-methoxyphenol](/img/structure/B15159943.png)
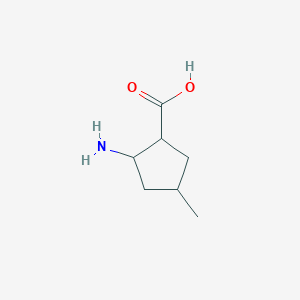
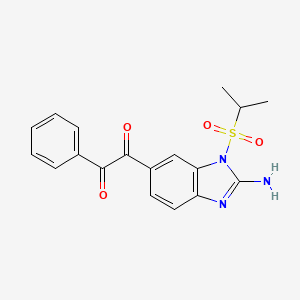
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
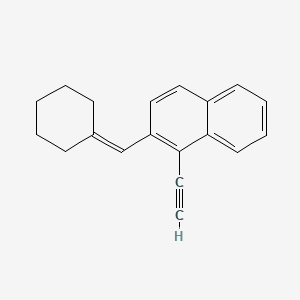
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
